n-Methyl-1-(perfluorophenyl)methanamine

Description

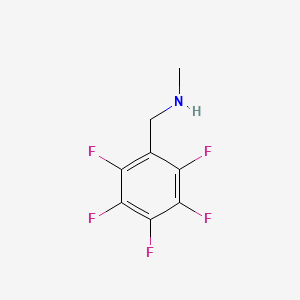

N-Methyl-1-(perfluorophenyl)methanamine is a fluorinated aromatic amine characterized by a methylamine group attached to a perfluorophenyl ring. The perfluorophenyl moiety introduces strong electron-withdrawing properties, significantly altering the compound’s electronic profile, lipophilicity, and reactivity compared to non-fluorinated analogs.

Properties

IUPAC Name |

N-methyl-1-(2,3,4,5,6-pentafluorophenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F5N/c1-14-2-3-4(9)6(11)8(13)7(12)5(3)10/h14H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYOITSSGOBYLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

n-Methyl-1-(perfluorophenyl)methanamine can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzyl chloride with methylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of methyl[(pentafluorophenyl)methyl]amine may involve more scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

n-Methyl-1-(perfluorophenyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines with lower oxidation states.

Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Nucleophiles in the presence of a base like sodium hydride in aprotic solvents.

Major Products Formed

Oxidation: N-oxides of methyl[(pentafluorophenyl)methyl]amine.

Reduction: Secondary or tertiary amines.

Substitution: Substituted pentafluorophenyl derivatives.

Scientific Research Applications

n-Methyl-1-(perfluorophenyl)methanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

Mechanism of Action

The mechanism of action of methyl[(pentafluorophenyl)methyl]amine involves its interaction with molecular targets through its amine and pentafluorophenyl groups. The compound can act as a nucleophile, participating in various substitution and addition reactions. The presence of fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Table 1: Key Properties of N-Methylmethanamine Derivatives

- Electron-Withdrawing vs. Electron-Donating Groups : The perfluorophenyl group’s strong electron-withdrawing nature contrasts with electron-rich substituents like pyridyl (moderate polarity) or thiazolyl (heterocyclic aromaticity). This difference impacts reactivity in nucleophilic substitutions or catalytic reactions .

- Lipophilicity : Perfluorophenyl derivatives exhibit higher logP values compared to phenyl or pyridyl analogs, enhancing membrane permeability but reducing aqueous solubility .

Biological Activity

n-Methyl-1-(perfluorophenyl)methanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including cytotoxicity, mechanism of action, and therapeutic implications, drawing from diverse research findings.

Chemical Structure and Properties

The compound this compound features a perfluorinated phenyl group attached to a methylated amine. The presence of fluorine atoms significantly alters the physicochemical properties of the compound, enhancing lipophilicity and potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. Its biological activity can be attributed to several factors:

- Cytotoxicity : Studies have shown that this compound can induce cell death in tumor cells, suggesting its potential as an anticancer agent. For instance, it has demonstrated significant antiproliferative activity against A549 lung carcinoma cells, with IC50 values indicating effective inhibition of cell growth .

- Mechanism of Action : The mechanism by which this compound exerts its effects may involve disruption of tubulin polymerization, a critical process for cell division. Preliminary studies suggest that it may inhibit the assembly of microtubules, leading to cell cycle arrest and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Against Cancer Cell Lines : In vitro assays have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's IC50 values were found to be lower than those of several known chemotherapeutic agents, indicating its potential as a novel anticancer drug.

- Mechanistic Studies : Research focusing on the molecular mechanisms revealed that this compound interacts with cellular pathways involved in apoptosis. It was observed to induce caspase activation and promote the release of cytochrome c from mitochondria, which are critical events in the apoptotic process .

- Fluorine Substitution Effects : The incorporation of fluorine into the structure has been shown to enhance the compound's binding affinity for certain biological targets compared to non-fluorinated analogs. This enhancement is attributed to increased hydrophobic interactions and potential π-π stacking with aromatic residues in target proteins .

Data Tables

The following table summarizes key findings from studies on this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.